
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a-Phenyl-imidazole-1-propanamine 2HCl is a compound with the molecular formula C12H17Cl2N3 and a molecular weight of 274.189 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including a-Phenyl-imidazole-1-propanamine 2HCl, typically involves the cyclization of amido-nitriles or the combination of specific fragments to form the imidazole ring . One common method involves the reaction of a 2-bromoacetophenone with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale reactions using similar synthetic routes. The process may include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
a-Phenyl-imidazole-1-propanamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups to the phenyl ring or the imidazole ring .
科学的研究の応用
a-Phenyl-imidazole-1-propanamine 2HCl has a wide range of scientific research applications:
作用機序
The mechanism of action of a-Phenyl-imidazole-1-propanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as cell cycle progression and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazole: A basic heterocyclic compound with similar structural features but lacking the phenyl and propanamine groups.
4-Phenyl-1H-imidazole: A compound with a phenyl group attached to the imidazole ring, similar to a-Phenyl-imidazole-1-propanamine 2HCl.
1-Phenyl-2-propylamine: A compound with a phenyl group and a propylamine group, but without the imidazole ring.
Uniqueness
a-Phenyl-imidazole-1-propanamine 2HCl is unique due to its combination of the imidazole ring, phenyl group, and propanamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C12H17Cl2N3 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC名 |
3-imidazol-1-yl-1-phenylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15;;/h1-5,7,9-10,12H,6,8,13H2;2*1H |
InChIキー |
YOUMIZRLLJEQFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCN2C=CN=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



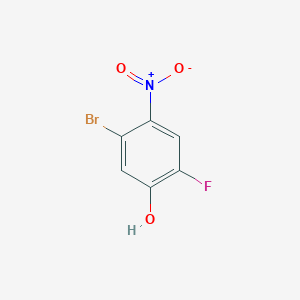


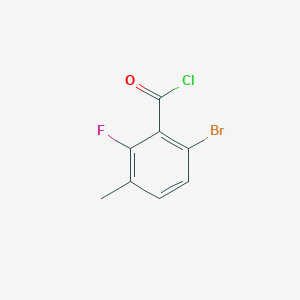
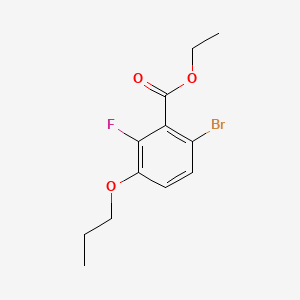
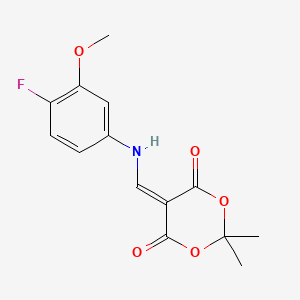
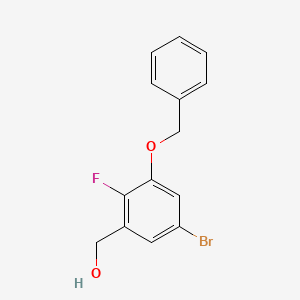
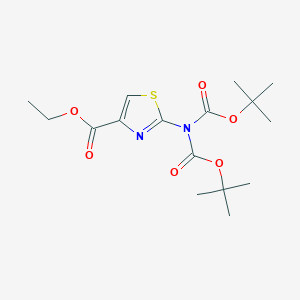
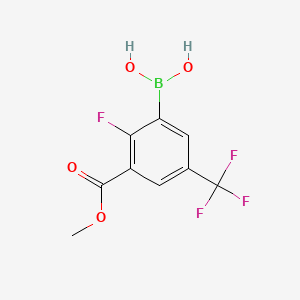
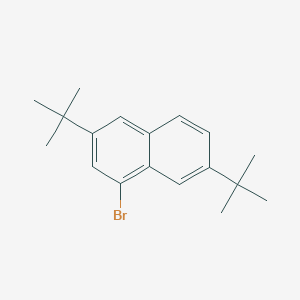
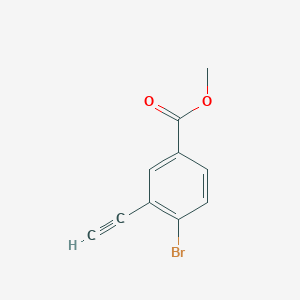
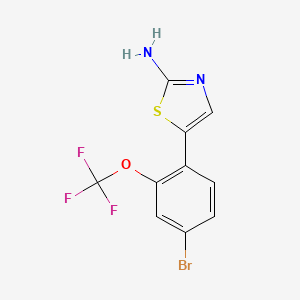
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
